tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate: is a chemical compound with the molecular formula C10H15N3O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methyl group attached to the pyrazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate typically involves the following steps:
Starting Materials: : The synthesis often begins with commercially available starting materials such as 3-amino-6-methylpyrazine-2-carboxylic acid.
Protection of Amino Group: : The amino group is protected using tert-butyloxycarbonyl (Boc) protection to prevent unwanted side reactions.
Esterification: : The carboxylic acid group is then esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The pyrazine ring can be oxidized to form pyrazine-2,3-dione derivatives.
Reduction: : The compound can be reduced to form the corresponding amine derivatives.
Substitution: : The tert-butyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: : Pyrazine-2,3-dione derivatives.
Reduction Products: : Amines and other reduced derivatives.
Substitution Products: : Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: : The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: : It is used in the development of new drugs and therapeutic agents.
Industry: : The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Tert-Butyl 3-amino-6-methylpyrazine-2-carboxylate is similar to other pyrazine derivatives, such as:
Pyrazine-2-carboxylic acid
3-Amino-6-methylpyrazine-2-carboxylic acid
Tert-butyl pyrazine-2-carboxylate
These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl 3-amino-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-6-5-12-8(11)7(13-6)9(14)15-10(2,3)4/h5H,1-4H3,(H2,11,12) |
InChI Key |
RIQHRTNKKRFIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.